

ZINC20906412: A Computationally Identified Candidate Inhibitor of PARP10

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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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Shanghai, China – December 17, 2025 – The molecule identified as **ZINC20906412** has emerged from computational screening studies as a potential inhibitor of Poly(ADP-ribose) Polymerase-10 (PARP10), an enzyme implicated in DNA damage repair and cellular signaling pathways. Currently, all available information regarding **ZINC20906412** is derived from in silico research, with no publicly accessible data from experimental (wet lab) validation.

A key study, "Identification of Potential Inhibitors for Poly(ADP-ribose) Polymerase-10 (PARP10): Virtual Screening, Molecular Docking, and Molecular Dynamics Simulations," identified **ZINC20906412** as a promising lead compound based on its favorable docking score and interactions within the active site of the PARP10 enzyme.^{[1][2]} This research suggests its potential therapeutic relevance in the context of cancer treatment.^{[1][2]}

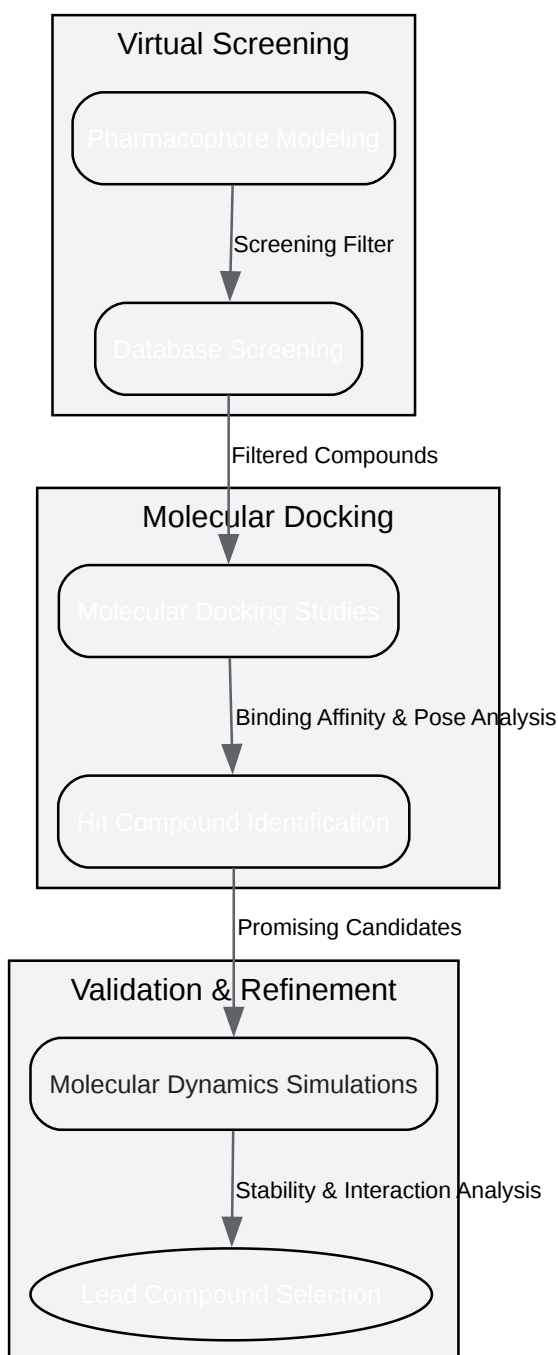
Due to the absence of published experimental data, this technical guide will focus on the computational methodologies that led to the identification of **ZINC20906412** and its putative mechanism of action as a PARP10 inhibitor, based on the available abstracts of the primary research.

Computational Discovery Workflow

The identification of **ZINC20906412** as a potential PARP10 inhibitor was the result of a multi-step computational drug discovery process. This workflow, typical for virtual screening

campaigns, is designed to efficiently screen large compound libraries to identify promising candidates for further investigation.

Computational Workflow for ZINC20906412 Identification



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Computational workflow for identifying potential PARP10 inhibitors.

Quantitative Data

Detailed quantitative data, such as specific docking scores, binding free energies, or inhibition constants (e.g., IC₅₀, K_i) for **ZINC20906412**, are not available in the public domain as the full text of the primary research could not be accessed. Such data would be critical for a comprehensive evaluation of its potential as a PARP10 inhibitor.

Experimental Protocols

As all current knowledge of **ZINC20906412** is based on computational models, no experimental protocols for its synthesis, purification, or biological testing are available in the cited literature. The following outlines the probable computational methodologies employed in its discovery, based on the abstract of the primary study.

1. Pharmacophore-Based Virtual Screening:

- **Objective:** To identify compounds with the appropriate three-dimensional arrangement of chemical features necessary for binding to the PARP10 active site.
- **Methodology:** A pharmacophore model was likely generated based on the known binding mode of a reference PARP10 inhibitor. This model, comprising features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, was then used as a 3D query to screen large chemical databases like the ZINC database.

2. Molecular Docking:

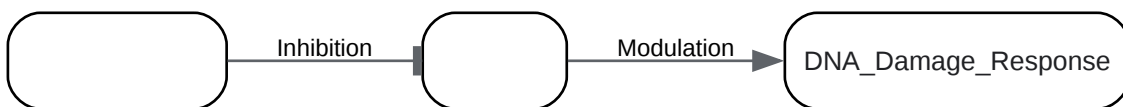
- **Objective:** To predict the binding pose and affinity of the compounds that passed the pharmacophore screen within the PARP10 active site.
- **Methodology:** Compounds were docked into a 3D structural model of the PARP10 protein. A scoring function was used to estimate the binding free energy, and the resulting poses were analyzed to identify key interactions with active site residues. **ZINC20906412** was identified as a hit from this stage.

3. Molecular Dynamics (MD) Simulations:

- Objective: To assess the stability of the predicted binding pose of **ZINC20906412** with PARP10 over time and to refine the understanding of the intermolecular interactions.
- Methodology: The docked complex of **ZINC20906412** and PARP10 was subjected to MD simulations. These simulations model the atomic movements of the system over a period of time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction.

Signaling Pathway

ZINC20906412 is proposed to inhibit PARP10. PARP10 is a mono-ADP-ribosyltransferase involved in the DNA damage response. By inhibiting PARP10, **ZINC20906412** would theoretically disrupt these cellular processes. The precise downstream consequences of PARP10 inhibition are an active area of research.



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Proposed mechanism of action for **ZINC20906412**.

Conclusion

ZINC20906412 is a computationally identified compound of interest with a predicted inhibitory activity against PARP10. While the in silico results are promising, it is crucial to emphasize that these findings are preliminary and await experimental validation. Further research, including chemical synthesis, in vitro enzymatic assays, and cell-based studies, is required to confirm the biological activity of **ZINC20906412** and to validate its potential as a therapeutic agent.

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